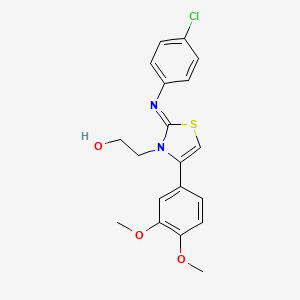

(Z)-2-(2-((4-chlorophenyl)imino)-4-(3,4-dimethoxyphenyl)thiazol-3(2H)-yl)ethanol

Description

The compound (Z)-2-(2-((4-chlorophenyl)imino)-4-(3,4-dimethoxyphenyl)thiazol-3(2H)-yl)ethanol is a thiazole derivative characterized by a Z-configuration imino group, a 4-chlorophenyl substituent on the imino nitrogen, and a 3,4-dimethoxyphenyl group at the 4-position of the thiazole ring.

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)imino-4-(3,4-dimethoxyphenyl)-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-24-17-8-3-13(11-18(17)25-2)16-12-26-19(22(16)9-10-23)21-15-6-4-14(20)5-7-15/h3-8,11-12,23H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWMRRRNPIBBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-((4-chlorophenyl)imino)-4-(3,4-dimethoxyphenyl)thiazol-3(2H)-yl)ethanol, with the CAS number 928199-25-1, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉ClN₂O₃S, with a molecular weight of 390.9 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 928199-25-1 |

| Molecular Formula | C₁₉H₁₉ClN₂O₃S |

| Molecular Weight | 390.9 g/mol |

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds related to (Z)-2-(2-((4-chlorophenyl)imino)-4-(3,4-dimethoxyphenyl)thiazol-3(2H)-yl)ethanol demonstrate cytotoxic effects against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances anticancer activity, while electron-donating groups diminish it .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that (Z)-2-(2-((4-chlorophenyl)imino)-4-(3,4-dimethoxyphenyl)thiazol-3(2H)-yl)ethanol exhibits activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

The proposed mechanism of action for the anticancer and antimicrobial activities of this compound involves the interaction with cellular targets through π-π stacking interactions and hydrogen bonding with amino acid residues in proteins. These interactions can disrupt cellular processes, leading to apoptosis in cancer cells and inhibiting bacterial growth .

Study 1: Anticancer Evaluation

In a study evaluating various thiazole derivatives, (Z)-2-(2-((4-chlorophenyl)imino)-4-(3,4-dimethoxyphenyl)thiazol-3(2H)-yl)ethanol was found to have an IC50 value indicating potent activity against HepG-2 cells. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of thiazole derivatives found that (Z)-2-(2-((4-chlorophenyl)imino)-4-(3,4-dimethoxyphenyl)thiazol-3(2H)-yl)ethanol exhibited significant antibacterial activity with MIC values ranging from 0.23 to 0.70 mg/mL against various pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imino Group

The target compound’s 4-chlorophenylimino group distinguishes it from analogs with varying electronic and steric profiles:

- This contrasts with the electron-withdrawing chloro substituent in the target compound, which may enhance electrophilic reactivity .

- 4-Fluorophenylimino (): The fluorine atom in (2Z)-2-[(4-fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone introduces moderate electron withdrawal, similar to chlorine but with smaller steric bulk. Fluorine’s electronegativity may improve metabolic stability compared to chloro analogs .

- 4-Ethoxyphenylimino (): The ethoxy group in (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol is strongly electron-donating, opposing the chloro group’s electronic effects. Ethoxy may enhance solubility but reduce electrophilic reactivity .

Table 1: Substituent Comparison on Imino Group

Thiazole Ring Substituents

The 3,4-dimethoxyphenyl group at the thiazole’s 4-position in the target compound contrasts with:

- 3-Nitrophenyl Group (): The nitro group in ’s compound is strongly electron-withdrawing, which may increase reactivity in nucleophilic aromatic substitution but reduce stability under reducing conditions compared to methoxy groups .

- 4-Methyl Group (): A methyl substituent in ’s compound provides steric shielding without electronic effects, possibly altering binding pocket interactions .

Table 2: Thiazole 4-Position Substituent Effects

Functional Group Variations

- Ethanol vs. Methanone (): The ethanol chain in the target compound and compounds introduces a hydroxyl group, enabling hydrogen bonding and improving aqueous solubility. In contrast, ’s methanone group increases lipophilicity, favoring membrane permeability but reducing solubility .

- Hydrobromide Salt (): The hydrobromide salt form in enhances ionic character, likely improving crystallinity and dissolution rates compared to the free base form of the target compound .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via a condensation reaction between a substituted thiazole amine and an aldehyde. For example:

- Key Steps : Refluxing 2-amino-4-phenylthiazole derivatives with substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in absolute ethanol, catalyzed by acetic acid (2–3 drops), for 7–12 hours .

- Purification : Crude products are recrystallized from ethanol to improve purity .

- Yield Factors : Reaction time, stoichiometry, and catalyst amount critically affect yield. Prolonged reflux (12+ hours) may improve conversion but risks side reactions .

Q. What spectroscopic and analytical techniques are essential for structural characterization?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.06–8.01 ppm, methoxy groups at δ 3.86 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight via [M+1] peaks (e.g., m/z 282 in similar thiazoles) .

- X-ray Crystallography : Resolves stereochemistry, as seen in related thiazolidinone derivatives .

- Elemental Analysis : Validates purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What initial biological screening assays are suitable for this compound?

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

- Enzyme Inhibition : Fluorescence-based assays targeting fungal lanosterol demethylase (CYP51) due to structural similarity to azole antifungals .

Advanced Research Questions

Q. How can Z-isomer selectivity be optimized during synthesis?

- Stereochemical Control : Use Z-selective catalysts (e.g., Lewis acids like ZnCl) or low-polarity solvents (e.g., toluene) to favor the Z-configuration via kinetic control .

- Temperature Modulation : Lower temperatures (25–40°C) reduce isomerization rates, preserving Z-selectivity .

- Chromatographic Validation : HPLC with chiral columns to monitor isomer ratios during synthesis .

Q. How should researchers address contradictions in reported biological activity data?

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and validate compound purity via HPLC (>95%) .

- Structural Confirmation : Re-examine NMR and crystallographic data to rule out polymorphic or tautomeric forms .

- Cross-Study Comparisons : Meta-analyses of MIC values and cytotoxicity indices across publications to identify outliers .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to fungal CYP51 or bacterial topoisomerases .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using Hammett constants or DFT-calculated electronic parameters .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What methodologies enhance the compound’s solubility and bioavailability?

- Prodrug Design : Introduce phosphate or acetate esters at the ethanol moiety to improve aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, as tested with similar thiazoles .

- LogP Optimization : Modify 3,4-dimethoxyphenyl groups to balance hydrophobicity (target LogP 2–4) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Core Modifications : Synthesize analogs with halogens (F, Cl), alkyl chains, or heterocycles at the 4-chlorophenyl or 3,4-dimethoxyphenyl positions .

- Bioactivity Profiling : Test derivatives against a panel of 10+ microbial strains and cancer cell lines to identify pharmacophores .

- Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (e.g., polar surface area) with activity .

Q. What experimental controls are critical in assessing antifungal efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.